molecular formula C15H16N2O3S2 B6975530 N-(4-ethyl-1,3-thiazol-5-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide

N-(4-ethyl-1,3-thiazol-5-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide

Cat. No.: B6975530
M. Wt: 336.4 g/mol
InChI Key: NHILZLSTWFJFDI-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-thiazol-5-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-thiazol-5-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting with an appropriate thioamide and α-haloketone under acidic or basic conditions.

    Naphthalene sulfonation: Sulfonation of naphthalene using sulfuric acid or chlorosulfonic acid.

    Coupling reaction: The thiazole derivative is then coupled with the sulfonated naphthalene derivative under suitable conditions, often using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety.

    Reduction: Reduction reactions could target the sulfonamide group or the carbonyl group in the naphthalene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(4-ethyl-1,3-thiazol-5-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible therapeutic applications due to its sulfonamide group, which is known for antibacterial properties.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an antibacterial agent, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets could include enzymes like dihydropteroate synthase, which is a common target for sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfathiazole: Another thiazole-containing sulfonamide with similar uses.

    Sulfamethoxazole: A widely used sulfonamide antibiotic.

Uniqueness

N-(4-ethyl-1,3-thiazol-5-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is unique due to its specific structural features, which might confer unique biological activities or chemical reactivity compared to other sulfonamides.

For precise and detailed information, consulting scientific literature and databases like PubMed, SciFinder, or Reaxys would be necessary.

Properties

IUPAC Name

N-(4-ethyl-1,3-thiazol-5-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-2-13-15(21-9-16-13)17-22(19,20)11-6-7-12-10(8-11)4-3-5-14(12)18/h6-9,17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHILZLSTWFJFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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